1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(6-bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-11-3-1-2-10(14-11)8-15-6-4-9(5-7-15)12(16)17/h1-3,9H,4-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIWLEMAXKVVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Formation of Piperidine Derivative: The brominated pyridine is then reacted with piperidine to form the desired piperidine derivative. This step often involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom on the pyridine ring enables participation in transition metal-catalyzed couplings.
Table 1: Representative Cross-Coupling Reactions
Key findings:
-
Suzuki reactions exhibit high regioselectivity at the brominated pyridine position.
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Buchwald-Hartwig protocols require bulky ligands (e.g., Xantphos) to suppress β-hydride elimination.
Nucleophilic Substitution
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr).
Table 2: SNAr Reactivity with Common Nucleophiles
Notable observations:
-
Amine substitutions proceed faster in polar aprotic solvents due to enhanced nucleophilicity .
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Steric hindrance from the piperidine methyl group reduces reaction rates by ~15% compared to non-methylated analogs .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes diverse transformations.
Table 3: Derivitization Reactions of the Carboxylic Acid Group
| Reaction | Reagents/Conditions | Product | Purity | Source |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH, 0°C → RT, 2 hr | Methyl ester | 98% | |
| Amide Formation | HATU, DIPEA, primary amine, DCM, RT, 3 hr | Piperidine-4-carboxamide derivatives | 90–95% | |
| Reduction | BH₃·THF, THF, 0°C → RT, 6 hr | Alcohol derivative | 82% |
Mechanistic insights:
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Esterification follows a classical acid-catalyzed mechanism with near-quantitative conversion under anhydrous conditions.
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Amide couplings show superior efficiency with HATU vs. EDCl/HOBt, particularly for sterically hindered amines.
Ring-Opening and Heterocycle Formation
The piperidine ring participates in cyclization reactions.
Table 4: Cyclization Reactions
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| With thiourea | K₂CO₃, DMF, 100°C, 8 hr | Piperidine-fused thiazole | 68% | |
| With hydrazine hydrate | EtOH, reflux, 12 hr | Pyridopyrazine derivatives | 55% |
Critical notes:
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Thiazole formation requires strict temperature control to prevent desulfurization.
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Hydrazine-mediated cyclizations produce regioisomeric mixtures requiring chromatographic separation.
Stability and Side Reactions
Critical stability data under common reaction conditions:
Scientific Research Applications
1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution on the Pyridine/Pyrimidine Ring
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
- Molecular Formula : C₁₂H₁₃F₃N₂O₂
- Molecular Weight : 274.24 g/mol (CAS: 582325-39-1)
- Key Differences : Replacement of bromine with a trifluoromethyl group. The CF₃ group is strongly electron-withdrawing, increasing metabolic stability and altering electronic properties. This substitution reduces molecular weight but enhances resistance to oxidative degradation.
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
- Molecular Formula : C₁₀H₁₂ClN₃O₂
- Molecular Weight : 241.67 g/mol (CAS: 1208087-83-5)
- Key Differences : Pyrimidine replaces pyridine, and chlorine substitutes bromine. Pyrimidine’s electron-deficient nature may enhance π-π stacking interactions. The smaller heterocycle reduces molecular weight and alters solubility.
1-(6-Ethoxy-pyrimidin-4-yl)-piperidine-4-carboxylic acid
Substituent Variations on the Piperidine Ring
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride
- Molecular Formula: C₁₃H₁₇BrClNO₂
- Molecular Weight : 346.64 g/mol (CAS: 733797-83-6)
- Key Differences : Bromobenzyl group replaces bromopyridinylmethyl. The aromatic benzyl group increases hydrophobicity, while the hydrochloride salt improves crystallinity and solubility in polar solvents.
1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride
Complex Heterocyclic Derivatives
1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl methyl]piperidine-4-carboxylic acid
- Molecular Formula : C₂₀H₁₉BrN₄O₄
- Molecular Weight: 459.3 g/mol (Catalog No. PI-22203)
- Key Differences: Incorporation of an imidazo[1,2-a]pyridine ring with a nitro group.
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Analogs
Research Implications
- Biological Activity : The bromine atom in the target compound may enhance binding to halogen-bond-accepting targets, such as kinases or GPCRs . In contrast, the trifluoromethyl analog’s stability makes it suitable for in vivo studies .
- Synthetic Accessibility : Pyrimidine-based analogs (e.g., CAS 1208087-83-5) are easier to synthesize due to simpler heterocycles, whereas imidazo[1,2-a]pyridine derivatives require multi-step protocols .
- Solubility Challenges : Hydrochloride salts (e.g., CAS 733797-83-6) improve aqueous solubility, critical for formulation, but may necessitate pH adjustment for biological assays .
Biological Activity
1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid (CAS Number: 954570-88-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C11H13BrN2O2
- Molecular Weight : 285.14 g/mol
- IUPAC Name : 1-(5-bromo-2-pyridinyl)-4-piperidinecarboxylic acid
Antimicrobial Activity
Research has indicated that derivatives of bromopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL for bacterial strains and lower MIC values for fungal strains . The presence of electron-withdrawing groups, such as bromine, is crucial for enhancing antimicrobial activity .
Anticancer Activity
Several studies have explored the anticancer potential of piperidine derivatives. For example, compounds structurally related to 1-[(6-Bromopyridin-2-yl)methyl]piperidine have demonstrated cytotoxic effects against various cancer cell lines, including A431 and HT29. The structure–activity relationship (SAR) indicates that specific substitutions on the piperidine ring are essential for enhancing anticancer efficacy . Notably, molecular dynamics simulations have revealed that these compounds interact with cancer-related proteins through hydrophobic contacts, which may contribute to their cytotoxic effects .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antiviral Properties : Emerging data suggest that certain piperidine derivatives may act as selective replication inhibitors against viruses such as influenza A .
Study 1: Antimicrobial Efficacy
In a comparative study, various bromopyridine derivatives were tested against multi-drug resistant bacterial strains. The results indicated that compounds containing the bromopyridine moiety exhibited potent bacteriostatic effects, with significant activity noted against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of piperidine derivatives revealed that one compound showed an IC50 value lower than standard chemotherapeutic agents like doxorubicin against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing bioactivity .
Data Summary Table
Q & A
Q. What analytical methods differentiate polymorphic forms of this compound?
- Methodology :
- PXRD : Compare diffraction patterns to reference data.
- DSC/TGA : Measure melting points and thermal decomposition profiles.
- Raman spectroscopy : Detect lattice vibrations unique to each polymorph .
Safety & Handling
Q. What safety protocols are essential when handling this compound’s brominated pyridine moiety?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
